1-(2-Methyl-1-nitropropyl)-4-nitrobenzene
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Overview
Description
1-(2-Methyl-1-nitropropyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups attached to both the benzene ring and the aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1-nitropropyl)-4-nitrobenzene typically involves the nitration of 2-methyl-1-nitropropane followed by a Friedel-Crafts alkylation reaction with nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts alkylation utilizes aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1-nitropropyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(2-Methyl-1-nitropropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-nitropropane
- 4-Nitrobenzyl chloride
- 2-Methyl-4-nitroaniline
Uniqueness
Its dual nitro functionality allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
126661-11-8 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-(2-methyl-1-nitropropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)10(12(15)16)8-3-5-9(6-4-8)11(13)14/h3-7,10H,1-2H3 |
InChI Key |
OHWMTRWFCYVALB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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